3-(pyridin-3-yl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid
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Overview
Description
3-(Pyridin-3-yl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound that features a unique fusion of pyridine, furan, and pyrrole rings. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. The presence of multiple heteroatoms within its structure allows for diverse chemical reactivity and biological activity.
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have shown nanomolar activity against certain kinases , suggesting that this compound may also interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways, leading to diverse biological activities .
Result of Action
Similar compounds have shown a variety of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyridin-3-yl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid typically involves multi-step procedures starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Furan Ring Construction: The furan ring can be introduced via a cyclization reaction involving a suitable precursor such as a 2,3-dihydroxy compound.
Pyridine Ring Attachment: The pyridine moiety is often introduced through a cross-coupling reaction, such as the Suzuki or Heck reaction, using a pyridine boronic acid or halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-3-yl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized at the pyrrole or furan rings using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the pyridine ring, converting it to a piperidine derivative using reagents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of piperidine derivatives.
Substitution: Introduction of halogens, nitro groups, or other substituents on the pyridine ring.
Scientific Research Applications
Chemistry
In chemistry, 3-(pyridin-3-yl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
Biologically, this compound has shown potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents, particularly in the areas of anti-inflammatory and anticancer research.
Medicine
In medicine, derivatives of this compound are being investigated for their potential to inhibit specific enzymes or receptors involved in disease pathways. This could lead to the development of new drugs with improved efficacy and reduced side effects.
Industry
Industrially, this compound can be used in the development of new materials with specific electronic or optical properties. Its heterocyclic structure allows for the fine-tuning of these properties through chemical modification.
Comparison with Similar Compounds
Similar Compounds
- 3-(Pyridin-2-yl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid
- 3-(Pyridin-4-yl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid
- 3-(Pyridin-3-yl)-4H-furo[2,3-b]pyrrole-5-carboxylic acid
Uniqueness
3-(Pyridin-3-yl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid is unique due to the specific positioning of the pyridine ring, which can influence its electronic properties and reactivity. This positioning can lead to different biological activities and chemical reactivities compared to its isomers or analogs. The presence of the furan and pyrrole rings also contributes to its distinct chemical behavior, making it a valuable compound for various applications.
Properties
CAS No. |
1041421-77-5 |
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Molecular Formula |
C12H8N2O3 |
Molecular Weight |
228.2 |
Purity |
95 |
Origin of Product |
United States |
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